molecular formula C10H10N2O2S B1296026 [(1H-benzimidazol-2-ylmethyl)thio]acetic acid CAS No. 6017-11-4

[(1H-benzimidazol-2-ylmethyl)thio]acetic acid

Cat. No.: B1296026
CAS No.: 6017-11-4
M. Wt: 222.27 g/mol
InChI Key: BLUMZAJRPJMXSA-UHFFFAOYSA-N
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Description

[(1H-benzimidazol-2-ylmethyl)thio]acetic acid is a compound that features a benzimidazole ring system attached to a thioacetic acid moiety. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, antiviral, and antiparasitic properties . The presence of the benzimidazole ring in this compound suggests potential pharmacological applications.

Biochemical Analysis

Biochemical Properties

[(1H-benzimidazol-2-ylmethyl)thio]acetic acid plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context. The nature of these interactions often involves binding to the active site of the enzyme, thereby modulating its activity. For instance, this compound may inhibit enzymes by mimicking the substrate or by binding to allosteric sites, altering the enzyme’s conformation and function .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in leukemic cells, this compound has been shown to induce cell death at micromolar concentrations . Additionally, it can affect the expression of genes involved in cell cycle regulation and apoptosis, thereby influencing cell proliferation and survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes, either inhibiting or activating them, which in turn affects downstream signaling pathways and gene expression. The compound’s ability to modulate enzyme activity is often due to its structural similarity to natural substrates or its ability to bind to regulatory sites on the enzyme .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and improving metabolic function. At higher doses, it can cause toxic or adverse effects, including disruption of normal cellular processes and induction of apoptosis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of key enzymes in these pathways, thereby altering the flow of metabolites and affecting overall cellular metabolism. For example, it may inhibit enzymes involved in glycolysis or the citric acid cycle, leading to changes in energy production and metabolic balance .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound, which in turn affects its activity and function. The compound may be transported across cell membranes by active transport mechanisms or passively diffuse into cells, where it binds to intracellular proteins and exerts its effects .

Subcellular Localization

This compound is localized to specific subcellular compartments, where it performs its biochemical functions. The compound may be directed to particular organelles, such as the mitochondria or nucleus, by targeting signals or post-translational modifications. This subcellular localization is crucial for its activity, as it ensures that the compound interacts with the appropriate biomolecules and exerts its effects in the correct cellular context .

Chemical Reactions Analysis

[(1H-benzimidazol-2-ylmethyl)thio]acetic acid can undergo various chemical reactions, including:

Scientific Research Applications

Comparison with Similar Compounds

[(1H-benzimidazol-2-ylmethyl)thio]acetic acid can be compared to other benzimidazole derivatives, such as:

This compound is unique due to the presence of both the benzimidazole ring and the thioacetic acid moiety, which confer distinct chemical and biological properties .

Properties

IUPAC Name

2-(1H-benzimidazol-2-ylmethylsulfanyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c13-10(14)6-15-5-9-11-7-3-1-2-4-8(7)12-9/h1-4H,5-6H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLUMZAJRPJMXSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CSCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50975592
Record name {[(1H-Benzimidazol-2-yl)methyl]sulfanyl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50975592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24835375
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

6017-11-4
Record name 6017-11-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122298
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name {[(1H-Benzimidazol-2-yl)methyl]sulfanyl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50975592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-Benzimidazolylmethylthio)-acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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